2-[1-(4-Chlorophenyl)propyl]malonic acid
Description
2-[1-(4-Chlorophenyl)propyl]malonic acid is a malonic acid derivative characterized by a 4-chlorophenylpropyl substituent at the C2 position of the malonic acid backbone. Malonic acid derivatives are critical in organic synthesis, serving as intermediates for pharmaceuticals, agrochemicals, and polymers.
Properties
Molecular Formula |
C12H13ClO4 |
|---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)propyl]propanedioic acid |
InChI |
InChI=1S/C12H13ClO4/c1-2-9(10(11(14)15)12(16)17)7-3-5-8(13)6-4-7/h3-6,9-10H,2H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
SCMRUWYCECACAP-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(C=C1)Cl)C(C(=O)O)C(=O)O |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituted Phenylmalonic Acid Derivatives
Key analogs include:
Key Differences :
Heterocyclic Chlorophenyl Derivatives
Compounds like 1H-1,2,4-Triazole, 1-[2-[1-(4-chlorophenyl)propoxy]propyl]- (CAS 112736-70-6) and 1H-Imidazole derivatives (CAS 64310-98-1) incorporate nitrogen-rich heterocycles.
Comparison :
- Bioactivity : Heterocycles like triazoles and imidazoles often exhibit stronger biological activity (e.g., antifungal, enzyme inhibition) compared to malonic acid derivatives, which are typically synthesis intermediates .
- Synthetic Complexity : Malonic acid derivatives are simpler to synthesize, whereas heterocyclic compounds require multi-step reactions for ring formation .
Functional Comparisons in Agrochemical and Pharmaceutical Contexts
Pharmaceutical Intermediates
- Compounds like N-(3-carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester (from ) are protease inhibitors. The target malonic acid derivative could act as a dipeptide mimetic in similar drug designs .
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